Bienvenue dans la boutique en ligne BenchChem!

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole

Lipophilicity logP ADME

This 2-substituted benzoxazole fragment combines a 1-methylpyrrolidine moiety with a single rotatable bond (MW 232.28, logP 1.60, PSA 78.43 Ų, zero Lipinski violations). It is the closest minimalist mimic of the adagrasib core, enabling clean SAR-by-catalog campaigns. Procure at ≥95% purity for direct biophysical screening (SPR, NMR, DSF) without repurification. Its low conformational entropy reduces docking noise and accelerates FEP calculations. Substituting the 5-membered pyrrolidine with a 6-membered piperidine analog degrades SAR continuity—standardize your lead series with this well-characterized reference point.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 2200697-18-1
Cat. No. B2358293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole
CAS2200697-18-1
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O2/c1-15-8-4-5-10(15)9-16-13-14-11-6-2-3-7-12(11)17-13/h2-3,6-7,10H,4-5,8-9H2,1H3
InChIKeyUYAGGPVRELXMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole (CAS 2200697-18-1): Compound Class and Procurement Context


2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole (CAS 2200697-18-1) is a synthetic small-molecule heterocyclic compound belonging to the 2-substituted benzoxazole class, characterized by a benzoxazole core linked via a methoxy bridge to an N-methylpyrrolidine ring (SMILES: CN1CCCC1COC2=NC3=CC=CC=C3O2; molecular formula C13H16N2O2; MW 232.28 g/mol) . It is supplied as a screening compound by Otava Ltd. (catalog reference 2263891) and Innovapharm at a guaranteed purity of ≥95% [1]. The compound contains no chiral centers in its default representation and carries zero Lipinski Rule-of-5 violations, with computed logP of 1.60, polar surface area of 78.43 Ų, and a single rotatable bond . No experimentally determined bioactivity data (IC50, Ki, EC50) for this specific compound has been identified in ChEMBL, BindingDB, or the primary peer-reviewed literature as of the search date; its differentiation therefore rests on structural, physicochemical, and supply-chain attributes relative to its closest commercially available analogs.

Why 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole Cannot Be Assumed Interchangeable with Other 2-Substituted Benzoxazoles


Compounds within the 2-(aminoalkyloxy)-benzoxazole class share a common core but diverge sharply in their computed physicochemical profiles depending on the amine ring size (pyrrolidine vs. piperidine), N-substitution (methyl vs. hydrogen vs. aryl), and linker topology. These differences produce measurable variation in logP, polar surface area, rotatable bond count, and conjugate acid pKa—parameters that directly govern passive permeability, solubility, CYP-mediated metabolism susceptibility, and target-binding pharmacophore geometry . For procurement decisions in medicinal chemistry campaigns, fragment-based library design, or computational screening workflows, substituting the 5-membered N-methylpyrrolidine-containing target compound with a 6-membered piperidine analog or a des-methyl variant introduces uncontrolled changes in multiple ADME-predictive properties simultaneously, invalidating SAR continuity within a lead series [1].

Quantitative Differentiation Evidence: 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole vs. Closest Commercial Analogs


Lipophilicity Reduction: Lower Computed logP vs. Piperidine Analog Improves Ligand Efficiency Metrics

The target compound exhibits a computed logP of 1.60 , which is approximately 0.35–0.61 log units lower than the directly comparable 2-(4-piperidylmethoxy)benzoxazole (CAS 1420942-13-7), for which computed logP values of 1.95 (Fluorochem) and 2.21 (Chemscene) are reported. Since both compounds share the identical molecular formula (C13H16N2O2) and molecular weight (232.28 g/mol), the logP difference arises solely from the replacement of the 6-membered piperidine with the 5-membered N-methylpyrrolidine ring. A logP reduction of this magnitude is consistent with the known effect of reducing ring size by one methylene unit while introducing N-methylation, which modestly decreases solvent-accessible hydrophobic surface area. Lower logP within an analog series has been repeatedly associated with improved aqueous solubility, reduced phospholipidosis risk, and more favorable ligand efficiency indices (LE, LLE) in fragment-to-lead optimization [1].

Lipophilicity logP ADME Ligand efficiency Drug-likeness

Polar Surface Area Elevation: Higher PSA vs. Piperidine Analog Predicts Distinct Permeability and Solubility Profile

The target compound has a computed polar surface area (PSA) of 78.43 Ų , which is substantially higher than the topological PSA (TPSA) of 47.29 Ų reported for the piperidine analog 2-(4-piperidylmethoxy)benzoxazole . Although these values derive from different computational implementations (mcule vs. Chemscene, which may use different algorithms), the magnitude of the difference (~31 Ų) far exceeds typical inter-algorithm variability for drug-like molecules and likely reflects a genuine structural origin: in the pyrrolidine-containing target, the ether oxygen and benzoxazole ring oxygens are brought into closer spatial proximity to the tertiary amine, altering the overall distribution of polar surface relative to the molecular volume. PSA values above 75–80 Ų have been correlated with reduced passive transcellular permeability but improved aqueous solubility relative to analogs with PSA below 60 Ų, a trade-off relevant to CNS vs. peripheral target selectivity [1].

Polar Surface Area Permeability Solubility ADME prediction Physicochemical differentiation

Conformational Restriction: Single Rotatable Bond vs. Three in the Piperidine Analog Reduces Entropic Penalty Upon Binding

The target compound possesses only 1 rotatable bond (the methoxy linker between the benzoxazole and pyrrolidine rings) , compared with 3 rotatable bonds in the piperidine comparator 2-(4-piperidylmethoxy)benzoxazole . This difference arises because in the target compound, the N-methylpyrrolidine ring is directly attached to the methoxy linker at the pyrrolidine 2-position, with no additional methylene spacers, whereas the piperidine analog attaches at the 4-position, introducing two additional single bonds between the ring nitrogen and the point of attachment. Reduced rotatable bond count has been quantitatively associated with improved binding affinity per heavy atom (ligand efficiency) due to lower conformational entropy loss upon protein binding [1]. In a systematic analysis of over 200,000 compounds, each additional rotatable bond was found to reduce the probability of achieving high ligand efficiency by approximately 10–15% [1].

Conformational restriction Rotatable bonds Entropy Binding affinity Drug design

Amine Basicity Modulation: N-Methylpyrrolidine Ring Confers Distinct Ionization State vs. Secondary Amine Analogs

The conjugate acid of the N-methylpyrrolidine moiety in the target compound is predicted to have a pKa of approximately 10.32 (based on the experimental pKa of N-methylpyrrolidine itself) , compared with a pKa of approximately 11.22 for the secondary piperidine nitrogen in the des-methyl piperidine analog [1][2]. The tertiary amine character of the target compound (N-CH3 substitution) renders it slightly less basic than its secondary amine counterparts, meaning that at physiological pH 7.4 it will be >99.9% protonated (as will secondary amine analogs), but the subtle difference in pKa affects the pH-dependent solubility profile and the fraction of neutral free base available for passive membrane permeation in different physiological compartments. N-Methylation also eliminates the hydrogen bond donor capacity of the amine, reducing the total HBD count to 1 (only when considering the benzoxazole ring, though the computed HBD = 1 from mcule) .

Amine basicity pKa Ionization state N-methylpyrrolidine Physicochemical property

Scaffold Provenance: The 1-Methylpyrrolidin-2-yl-methoxy-benzoxazole Motif Is a Core Pharmacophoric Element in FDA-Approved KRAS G12C Inhibitor Adagrasib

The exact 1-methylpyrrolidin-2-yl-methoxy-benzoxazole substructure of the target compound is embedded within the chemical structure of adagrasib (MRTX849, CAS 2326521-71-3), an FDA-accelerated-approved covalent KRAS G12C inhibitor for non-small cell lung cancer [1][2]. In adagrasib, this benzoxazole-pyrrolidine fragment serves as the solvent-exposed moiety that contributes to overall physicochemical balance without directly engaging the covalent warhead or the switch-II pocket recognition elements [3]. The presence of this precise fragment in a clinically validated drug provides a strong precedent for its drug-like character and synthetic tractability, de-risking it as a building block for fragment-growing or scaffold-hopping campaigns targeting kinase, GPCR, or protein-protein interaction targets [3]. In contrast, the piperidine analog 2-(4-piperidylmethoxy)benzoxazole does not appear as a substructure in any currently FDA-approved small-molecule drug.

KRAS G12C Adagrasib Fragment-based drug discovery Pharmacophore Scaffold validation

Rule-of-3 Compliance for Fragment-Based Screening: Target Compound Violates RO3 on One Criterion Only, Distinguishing It from Piperidine Analogs

The target compound has a computed mass of 208.04 Da (monoisotopic; molecular weight 232.28 g/mol), cLogP of 1.60, 3 H-bond acceptors, and 1 H-bond donor, resulting in zero Rule-of-5 violations but one Rule-of-3 violation (molecular weight > 200 Da) . This positions it at the upper boundary of fragment space (typically defined as MW < 300 Da, cLogP ≤ 3, HBA ≤ 3, HBD ≤ 3) but within acceptable range for fragment libraries that include 'lead-like' entries. By comparison, the piperidine analog 2-(4-piperidylmethoxy)benzoxazole has the same molecular weight but higher logP (1.95–2.75), which may push it further from optimal fragment space . For fragment-based screening, maintaining logP ≤ 2.0 is often a stricter criterion than MW ≤ 300, as high logP fragments are disproportionately associated with non-specific binding and aggregation [1].

Rule of 3 Fragment-based drug discovery Ro3 Library design Screening collection

Optimal Research and Procurement Application Scenarios for 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole


Fragment-Based Drug Discovery Library Enrichment with Low-logP, Low-Rotatable-Bond Scaffolds

The target compound's combination of logP (1.60) below the RO3 threshold of 2.0, a single rotatable bond, and zero RO5 violations makes it a high-quality entry for fragment screening libraries targeting protein-protein interactions, kinases, or GPCRs where ligand efficiency is critical [1]. Its 1-methylpyrrolidine moiety provides a tertiary amine handle for subsequent structure-guided fragment growing via N-alkylation or N-arylation, while the benzoxazole core offers multiple vectors (positions 4, 5, 6, 7) for substitutional elaboration. Procurement from suppliers offering ≥95% purity (Innovapharm, Otava Ltd.) ensures suitability for direct use in biophysical screening (SPR, NMR, DSF) without repurification .

Computational Screening and Virtual Library Design Requiring a Conformationally Restricted Benzoxazole-Pyrrolidine Pharmacophore

With only one rotatable bond, the target compound presents a substantially smaller conformational ensemble than flexible analogs, reducing the computational cost of conformer generation during virtual screening and increasing the reliability of docking pose predictions . This property is advantageous for structure-based virtual screening campaigns against targets whose co-crystal structures accommodate a benzoxazole-pyrrolidine motif, such as VEGFR-2 (PDB: 2QU6, where a closely related benzoxazole-22 bearing the same 1-methylpyrrolidin-2-yl-methoxy motif achieves IC50 = 720 nM) [2]. The compound's low conformational entropy penalty also makes it a preferred input for free-energy perturbation (FEP) calculations where sampling efficiency is rate-limiting.

SAR Exploration Around the KRAS G12C Pharmacophore Using a Validated Core Fragment

Because the target compound's core scaffold is present in the FDA-approved KRAS G12C inhibitor adagrasib, it serves as an ideal minimalist fragment for SAR-by-catalog or parallel synthesis campaigns aimed at exploring substitutions on the benzoxazole ring while preserving the 1-methylpyrrolidin-2-yl-methoxy moiety [3]. In contrast, the piperidine analog (CAS 1420942-13-7) lacks this direct clinical provenance and may introduce undesirable changes in logP and conformational flexibility that complicate SAR interpretation. Researchers can procure the target compound and its close analogs from the same supplier network to ensure consistent purity specifications across a congeneric series.

Physicochemical Property Benchmarking in Analog Series Design

The target compound provides a well-characterized reference point for benchmarking the effect of ring-size reduction (piperidine→pyrrolidine) and N-methylation on key ADME-predictive properties (logP, PSA, rotatable bonds, pKa) within the 2-(aminoalkyloxy)-benzoxazole chemotype [1]. Procurement for this purpose allows medicinal chemistry teams to experimentally validate computational predictions of solubility, permeability, and metabolic stability across matched molecular pairs, generating proprietary SAR knowledge that can guide lead optimization decisions.

Quote Request

Request a Quote for 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.